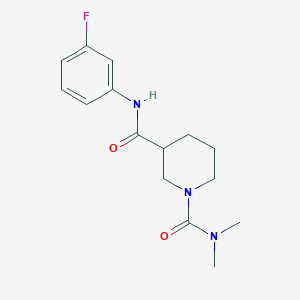

N~3~-(3-fluorophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N~3~-(3-fluorophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide, also known as FDP or fluorophenmetrazine, is a synthetic compound that belongs to the class of substituted phenethylamines. It is a derivative of phenmetrazine, a stimulant drug that was used for the treatment of obesity and attention deficit hyperactivity disorder (ADHD) in the past. FDP has been the subject of scientific research due to its potential as a pharmacological tool for studying the central nervous system (CNS) and its potential as a therapeutic agent for various neurological disorders.

Mechanism of Action

The mechanism of action of N~3~-(3-fluorophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide involves its interaction with various neurotransmitter systems in the CNS. This compound has been found to inhibit the reuptake of dopamine, norepinephrine, and serotonin, which leads to an increase in their extracellular concentrations. This results in the stimulation of the CNS and the induction of various physiological and behavioral effects.

Biochemical and Physiological Effects:

The biochemical and physiological effects of this compound include:

1. CNS Stimulation: this compound has been found to increase locomotor activity, induce hyperthermia, and enhance wakefulness in animal models.

2. Appetite Suppression: this compound has been shown to reduce food intake in animal models, which suggests its potential as an anti-obesity agent.

3. Cardiovascular Effects: this compound has been found to increase heart rate and blood pressure in animal models, which suggests its potential as a cardiovascular stimulant.

Advantages and Limitations for Lab Experiments

The advantages of using N~3~-(3-fluorophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide in lab experiments include its ability to induce CNS stimulation, its potential as a dopamine reuptake inhibitor, and its neuroprotective properties. However, the limitations of using this compound in lab experiments include its potential for abuse and its lack of clinical data on its safety and efficacy.

Future Directions

Some of the future directions for research on N~3~-(3-fluorophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide include:

1. Clinical Trials: Further clinical trials are needed to evaluate the safety and efficacy of this compound as a therapeutic agent for various neurological disorders.

2. Mechanistic Studies: More mechanistic studies are needed to understand the molecular and cellular mechanisms underlying the pharmacological effects of this compound.

3. Structure-Activity Relationship Studies: Further studies on the structure-activity relationship of this compound and its derivatives could lead to the development of more potent and selective compounds.

4. Drug Abuse Potential: Further studies are needed to evaluate the abuse potential of this compound and its potential for addiction.

In conclusion, this compound is a synthetic compound that has been the subject of scientific research due to its potential as a pharmacological tool and a therapeutic agent for various neurological disorders. Its pharmacological properties and potential therapeutic applications have been investigated in various scientific studies, and further research is needed to evaluate its safety and efficacy as a clinical drug.

Synthesis Methods

The synthesis of N~3~-(3-fluorophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide involves the reaction of 3-fluoroaniline with N,N-dimethyl-1,3-propanediamine in the presence of acetic anhydride and triethylamine. The resulting intermediate is then reacted with diethyl oxalate to yield this compound. The synthesis of this compound is a multi-step process that requires careful purification and characterization of the intermediate products.

Scientific Research Applications

N~3~-(3-fluorophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide has been used in various scientific studies to investigate its pharmacological properties and potential therapeutic applications. Some of the research areas where this compound has been studied include:

1. CNS Stimulant: this compound has been found to exhibit stimulant properties similar to phenmetrazine, which was used as a CNS stimulant in the past. This compound has been shown to increase locomotor activity and induce hyperthermia in animal models.

2. Dopamine Reuptake Inhibitor: this compound has been found to inhibit the reuptake of dopamine, a neurotransmitter that plays a key role in reward and motivation. This property of this compound makes it a potential candidate for the treatment of various neurological disorders that involve dopaminergic dysfunction.

3. Neuroprotection: this compound has been shown to exhibit neuroprotective properties in animal models of ischemic stroke and traumatic brain injury. This compound has been found to reduce neuronal damage and improve neurological function in these models.

Properties

IUPAC Name |

3-N-(3-fluorophenyl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FN3O2/c1-18(2)15(21)19-8-4-5-11(10-19)14(20)17-13-7-3-6-12(16)9-13/h3,6-7,9,11H,4-5,8,10H2,1-2H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBMUHUVULFQFPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCCC(C1)C(=O)NC2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[4-(allyloxy)-3,5-diiodobenzylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5462715.png)

![N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-D-prolinamide](/img/structure/B5462743.png)

![N-(4-methylphenyl)-4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5462757.png)

![N-{1-(hydroxymethyl)-2-[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoethyl}acetamide](/img/structure/B5462759.png)

![N-[3-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5462765.png)

![N-(3,4-dimethylphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5462768.png)

![4-methyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)benzamide](/img/structure/B5462780.png)

![N-[3-(acetylamino)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B5462788.png)

![4-[(2,5-dichlorophenyl)sulfonyl]-N-propyl-1-piperazinecarboxamide](/img/structure/B5462812.png)

![methyl 4-({[(3-phenyl-1,2,4-oxadiazol-5-yl)carbonyl]amino}methyl)benzoate](/img/structure/B5462816.png)

![3-amino-N,N-diethyl-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carboxamide](/img/structure/B5462821.png)